molecular formula C11H11FO5 B3049275 Methyl 3-fluoro-4-(2-methoxy-2-oxoethoxy)benzoate CAS No. 2007909-62-6

Methyl 3-fluoro-4-(2-methoxy-2-oxoethoxy)benzoate

Cat. No.: B3049275
CAS No.: 2007909-62-6
M. Wt: 242.20
InChI Key: ZVQXOTITJGTYIZ-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-(2-methoxy-2-oxoethoxy)benzoate (CAS: 2007909-62-6, MFCD30471807) is a fluorinated benzoate ester characterized by a fluorine atom at the 3-position and a 2-methoxy-2-oxoethoxy substituent at the 4-position of the benzene ring. This compound is commercially available with a purity of 95% and is utilized in organic synthesis, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name

methyl 3-fluoro-4-(2-methoxy-2-oxoethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO5/c1-15-10(13)6-17-9-4-3-7(5-8(9)12)11(14)16-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQXOTITJGTYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176041
Record name Benzoic acid, 3-fluoro-4-(2-methoxy-2-oxoethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007909-62-6
Record name Benzoic acid, 3-fluoro-4-(2-methoxy-2-oxoethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007909-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-fluoro-4-(2-methoxy-2-oxoethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-4-(2-methoxy-2-oxoethoxy)benzoate typically involves the esterification of 3-fluoro-4-hydroxybenzoic acid with 2-methoxy-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-(2-methoxy-2-oxoethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-fluoro-4-(2-methoxy-2-oxoethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-(2-methoxy-2-oxoethoxy)benzoate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites, which then exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s fluorine atom and ester-containing alkoxy group distinguish it from other benzoate derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Key Properties/Applications References
Methyl 3-fluoro-4-(2-methoxy-2-oxoethoxy)benzoate 3-F, 4-(2-methoxy-2-oxoethoxy) High synthetic utility; fluorinated linker
Methyl 4-(2-methoxy-2-oxoethoxy)benzoate 4-(2-methoxy-2-oxoethoxy) Intermediate for HDAC inhibitors
Methyl 3-fluoro-4-methoxybenzoate 3-F, 4-OCH₃ Simpler analog; lower polarity
Methyl 2-chlorobenzoate 2-Cl Pesticide precursor; higher lipophilicity
Benzyl benzoate Benzyl ester (no substituents) Fragrance; natural occurrence
  • Fluorine vs. Chlorine : The fluorine atom in the target compound reduces steric hindrance compared to chlorine, enhancing metabolic stability in pharmaceuticals. However, chlorine in methyl 2-chlorobenzoate increases lipophilicity, making it suitable for pesticidal formulations .
  • Ester-Functionalized Alkoxy Group : The 2-methoxy-2-oxoethoxy group introduces an additional ester moiety, improving solubility in polar solvents compared to simple alkoxy substituents (e.g., 4-OCH₃) .

Research Findings and Data

Table 2: Experimental Data for Selected Benzoates
Property This compound Methyl 4-(2-Methoxy-2-oxoethoxy)benzoate Methyl Benzoate
Molecular Weight (g/mol) 286.23 268.22 136.15
Melting Point (°C) Not reported 120–122 -12
Solubility in Acetone High High Miscible
Key Application Pharmaceutical intermediates HDAC ligand synthesis Fragrance
Commercial Availability (Purity) 95% Custom synthesis >99%

Biological Activity

Methyl 3-fluoro-4-(2-methoxy-2-oxoethoxy)benzoate is an organic compound with the molecular formula C11H11FO5 and a molecular weight of 242.2 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article reviews the available literature on its biological activities, mechanisms of action, and potential applications.

This compound features a fluorine atom and a methoxyacetic ester group, which contribute to its unique reactivity and biological properties. The compound can undergo various chemical transformations, including oxidation to form 3-fluoro-4-(2-methoxy-2-oxoethoxy)benzoic acid and reduction to produce 3-fluoro-4-(2-methoxy-2-hydroxyethoxy)benzyl alcohol.

The biological activity of this compound is believed to stem from its interactions with specific biomolecules. The ester group can hydrolyze to release active metabolites, which may modulate enzyme activity or receptor interactions. This modulation can lead to alterations in various biochemical pathways, making the compound a candidate for therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural characteristics have shown efficacy against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Preliminary results suggest that while the compound exhibits some degree of cytotoxicity against cancer cell lines, further studies are needed to determine its selectivity and therapeutic index .

Case Studies

  • Antibacterial Studies : A series of synthesized compounds related to this compound were screened for antibacterial activity. Compounds demonstrated significant inhibition against E. coli and P. aeruginosa, suggesting a promising avenue for developing new antibiotics .
  • Drug Development : The compound's interaction with biomolecules has been explored in the context of drug design, where it serves as a pharmacophore in medicinal chemistry. Its structural features allow it to be a versatile building block for synthesizing more complex therapeutic agents .

Data Summary

Property Value
Molecular FormulaC11H11FO5
Molecular Weight242.2 g/mol
Major Products Formed3-fluoro-4-benzoic acid
Antimicrobial ActivityEffective against E. coli
CytotoxicityModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-fluoro-4-(2-methoxy-2-oxoethoxy)benzoate
Reactant of Route 2
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Methyl 3-fluoro-4-(2-methoxy-2-oxoethoxy)benzoate

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